![molecular formula C22H21ClN2O4S B258967 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBM-300946 and is a member of the benzamide family. CBM-300946 has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of CBM-300946 is not fully understood, but it is believed to act on various signaling pathways involved in disease progression. In cancer research, CBM-300946 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Inflammation is mediated by various signaling pathways, and CBM-300946 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation. In diabetes research, CBM-300946 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
CBM-300946 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CBM-300946 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Inflammation is characterized by the release of various cytokines and chemokines, and CBM-300946 has been shown to inhibit the production of these mediators. In diabetes research, CBM-300946 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
CBM-300946 has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from various chemical suppliers. However, CBM-300946 has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
Zukünftige Richtungen
For research include the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of CBM-300946 involves a multistep process that includes the reaction of 4-chlorobenzyl chloride with methylsulfonyl chloride to produce 4-chlorobenzyl methyl sulfone. This intermediate is then reacted with 3-methoxyaniline to produce the final product, CBM-300946. The synthesis of CBM-300946 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
CBM-300946 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, CBM-300946 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Inflammation is a key factor in many diseases, and CBM-300946 has been shown to have anti-inflammatory properties. In diabetes research, CBM-300946 has been shown to improve glucose metabolism and insulin sensitivity.
Eigenschaften
Molekularformel |
C22H21ClN2O4S |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-5-3-4-19(14-21)24-22(26)17-8-12-20(13-9-17)25(30(2,27)28)15-16-6-10-18(23)11-7-16/h3-14H,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
UWXBIICEINFCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
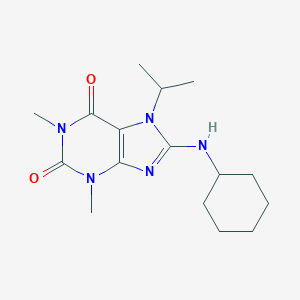
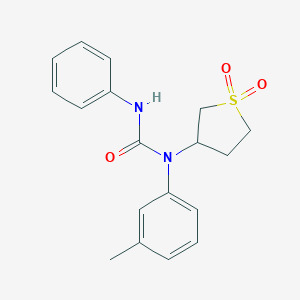
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
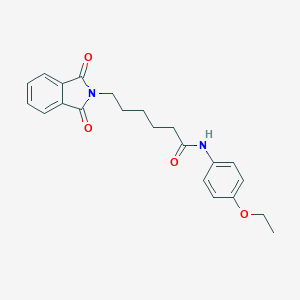
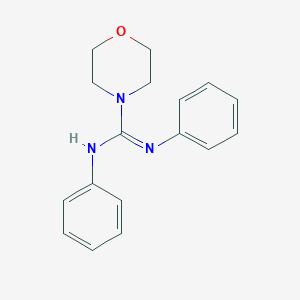
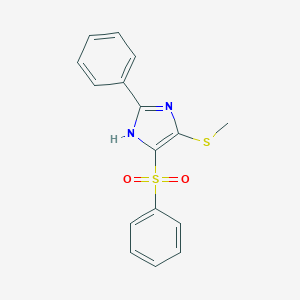
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)